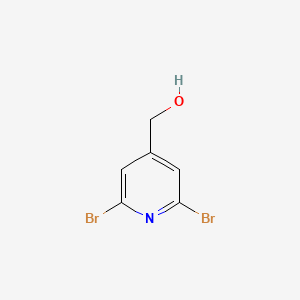

(2,6-Dibromopyridin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dibromopyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJODMMTPSDERD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,6-Dibromopyridin-4-yl)methanol

Abstract

(2,6-Dibromopyridin-4-yl)methanol, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive hydroxymethyl group and two bromine atoms suitable for cross-coupling reactions, makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic pathways to this compound (CAS No: 223463-02-3)[1][2]. We will delve into the strategic considerations behind precursor selection, compare distinct synthetic routes, and provide detailed, field-proven experimental protocols. The discussion is grounded in established chemical principles, explaining the causality behind procedural choices to ensure both scientific accuracy and practical reproducibility for professionals in drug development and chemical research.

Strategic Overview: Retrosynthetic Analysis

A logical approach to synthesizing this compound involves a retrosynthetic disconnection at the C4-position. The primary alcohol functionality can be readily installed through the reduction of a corresponding carbonyl group. This strategy leads to two principal and highly viable synthetic precursors:

-

2,6-Dibromoisonicotinic acid (or its ester derivative)

-

2,6-Dibromopyridine-4-carbaldehyde

An alternative, more direct approach involves the C-H functionalization or metal-halogen exchange of the 2,6-dibromopyridine core, followed by the introduction of a hydroxymethyl moiety. Each of these pathways offers distinct advantages and challenges regarding starting material availability, reaction conditions, and overall efficiency.

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: From 2,6-Dibromoisonicotinic Acid

The most robust and widely applicable synthesis proceeds via the reduction of 2,6-dibromoisonicotinic acid or its corresponding ester. This two-step approach allows for purification of the intermediate acid or ester, often leading to a higher purity final product.

Synthesis of the Precursor: 2,6-Dibromoisonicotinic Acid

While 2,6-dibromoisonicotinic acid is commercially available from suppliers, its synthesis from more fundamental starting materials is a critical first step for large-scale production or when commercial sources are unavailable.[3][4][5] The most logical precursor is 2,6-dibromopyridine.

The key transformation is a regioselective lithiation at the 4-position of 2,6-dibromopyridine, followed by quenching with carbon dioxide.

-

Causality of Experimental Choice: Directed lithiation of substituted pyridines is a powerful tool.[6] The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) is crucial. The two bromine atoms at the 2 and 6 positions are strongly electron-withdrawing, increasing the acidity of the C-H protons. Deprotonation occurs preferentially at the C4 position, which is sterically accessible and electronically activated. Subsequent reaction with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired carboxylic acid.

Caption: Synthesis of 2,6-Dibromoisonicotinic Acid precursor.

Reduction to this compound

With the carboxylic acid in hand, the final step is its reduction to the primary alcohol. Two main protocols are employed, each with specific advantages.

Method A: Direct Reduction of the Carboxylic Acid

This method utilizes a powerful reducing agent capable of directly reducing a carboxylic acid.

-

Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[7][8] It is a potent source of hydride ions (H⁻) that readily reduces carboxylic acids to primary alcohols.[9][10] It is important to note that milder reagents like sodium borohydride (NaBH₄) are not reactive enough to reduce carboxylic acids under standard conditions.[7][8] The reaction must be conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with water.[7] The mechanism involves initial deprotonation of the acidic proton, followed by coordination of the aluminum to the carbonyl oxygen and subsequent hydride delivery. An intermediate aldehyde is formed but is immediately reduced further to the alcohol.[8]

Method B: Esterification Followed by Reduction

This two-step sequence is often preferred in process chemistry and for substrates with sensitive functional groups due to the use of milder, more selective reagents.

-

Trustworthiness & Causality: Carboxylic acids can be converted to their corresponding esters (e.g., methyl or ethyl esters) via Fischer esterification, using an excess of the alcohol (methanol or ethanol) as the solvent and a catalytic amount of strong acid (e.g., H₂SO₄). The resulting ester is less reactive than an aldehyde but more susceptible to reduction than the parent carboxylic acid by certain reagents. The key advantage is that esters can be efficiently reduced by the much safer and easier-to-handle sodium borohydride (NaBH₄), especially in a protic solvent like ethanol.[11] This avoids the hazards associated with LiAlH₄. While LiAlH₄ can also be used, NaBH₄ provides a more practical and safer alternative for this specific substrate.

Alternative Pathway: Direct C4-Functionalization

A more atom-economical approach involves the direct introduction of the hydroxymethyl group onto the 2,6-dibromopyridine ring system. This pathway hinges on the same regioselective metalation discussed in section 2.1.

-

Expertise & Experience: After generating the 4-lithio-2,6-dibromopyridine intermediate in situ, it can be treated with a suitable one-carbon electrophile. Anhydrous formaldehyde (often generated from cracking paraformaldehyde) is the ideal choice. This reaction forms the C-C bond and installs the alcohol functionality in a single, efficient step. This method is elegant but requires stringent control over anhydrous conditions and the handling of gaseous formaldehyde. Grignard reagents can also be employed; however, their formation from dibromopyridines can sometimes be sluggish or lead to side products like Wurtz coupling.[12][13][14][15]

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as scale, available equipment, safety protocols, and desired purity.

| Pathway | Starting Material | Key Reagents | Steps | Advantages | Disadvantages |

| 2.2 Method A | 2,6-Dibromoisonicotinic Acid | LiAlH₄, Anhydrous Ether/THF | 1 | Fast, high-yielding, direct conversion. | Requires highly reactive, pyrophoric LiAlH₄; strict anhydrous conditions are mandatory. |

| 2.2 Method B | 2,6-Dibromoisonicotinic Acid | H₂SO₄, MeOH/EtOH; NaBH₄ | 2 | Safer reagents (NaBH₄), easier handling, high purity achievable. | Longer overall process due to the additional esterification step. |

| Pathway 3 | 2,6-Dibromopyridine | LDA, Formaldehyde | 1 | Highly atom-economical, direct C-H functionalization. | Requires precise control of low-temperature lithiation; handling formaldehyde can be difficult. |

Detailed Experimental Protocols

The following protocol details the robust and reliable two-step pathway via esterification and subsequent reduction (Method B).

Protocol 1: Synthesis of Methyl 2,6-dibromoisonicotinate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dibromoisonicotinic acid (10.0 g, 35.6 mmol).

-

Reagent Addition: Add anhydrous methanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) while stirring.

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Neutralization & Extraction: Carefully pour the concentrated mixture into a beaker containing ice water (200 mL) and slowly neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester as a solid.

-

Purification: The product can be purified by recrystallization from a suitable solvent system like ethanol/water to afford pure methyl 2,6-dibromoisonicotinate.

Protocol 2: Reduction to this compound

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve the methyl 2,6-dibromoisonicotinate (e.g., 9.0 g, 30.5 mmol) from the previous step in absolute ethanol (200 mL). Cool the solution to 0-5 °C in an ice bath.

-

Reagent Addition: While maintaining the temperature below 10 °C, add sodium borohydride (NaBH₄) (2.3 g, 61.0 mmol, 2.0 eq) portion-wise over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of 2M hydrochloric acid until the effervescence ceases and the pH is acidic (~pH 2-3).

-

Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, wash with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a pure, typically white to off-white, solid.[11]

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through several strategic pathways. The reduction of 2,6-dibromoisonicotinic acid, particularly via an intermediate ester, represents the most balanced approach in terms of safety, scalability, and product purity. This method avoids the use of highly pyrophoric reagents like LiAlH₄ while maintaining high yields. For applications where atom economy is paramount, direct C4-functionalization of 2,6-dibromopyridine offers an elegant and efficient alternative, provided the necessary expertise and equipment for handling organolithium reagents are available. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this versatile chemical intermediate for their advanced research and development programs.

References

- 1. This compound | CAS 223463-02-3 [matrix-fine-chemicals.com]

- 2. 223463-02-3|this compound|BLD Pharm [bldpharm.com]

- 3. 2,6-Dibromopyridine-4-carboxylic acid [oakwoodchemical.com]

- 4. scbt.com [scbt.com]

- 5. 2,6-Dibromopyridine-4-carboxylic acid | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. researchgate.net [researchgate.net]

- 14. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to (2,6-Dibromopyridin-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(2,6-Dibromopyridin-4-yl)methanol is a key building block in medicinal chemistry, valued for its role in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in the development of novel therapeutics.

Core Chemical Properties

This compound, with the CAS Number 223463-02-3, is a solid at room temperature.[1][2] Its structure, featuring a pyridine ring substituted with two bromine atoms and a hydroxymethyl group, provides a unique combination of reactivity and functionality. The bromine atoms serve as versatile handles for a variety of cross-coupling and substitution reactions, while the hydroxymethyl group can be further modified or used to improve solubility.

| Property | Value | Source(s) |

| CAS Number | 223463-02-3 | [1][3] |

| Molecular Formula | C₆H₅Br₂NO | [1][3] |

| Molecular Weight | 266.92 g/mol | [3] |

| Physical Form | Solid | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a suitable carboxylic acid derivative, such as a methyl or ethyl ester. This transformation is a fundamental reaction in organic synthesis, often employing metal hydride reducing agents.

Step-by-Step Synthesis Protocol:

-

Dissolution: Dissolve methyl 2,6-dibromopyridine-4-carboxylate in a suitable alcohol solvent, such as methanol or ethanol.

-

Reduction: Cool the solution to 0-5°C and slowly add a reducing agent, such as sodium borohydride. The reaction is typically stirred at this temperature for a few hours and then allowed to warm to room temperature. The causality behind this choice of reducing agent lies in its selectivity for esters in the presence of other functional groups, providing a clean conversion to the desired alcohol.

-

Quenching: After the reaction is complete, carefully quench the reaction mixture by the slow addition of an acid, such as dilute hydrochloric acid, to neutralize any excess reducing agent and protonate the resulting alkoxide.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt such as sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the pyridine ring, a singlet for the methylene (-CH₂) protons of the hydroxymethyl group, and a broad singlet for the hydroxyl (-OH) proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the pyridine ring.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine ring and the hydroxymethyl group. The carbons attached to the bromine atoms will appear at a characteristic chemical shift.

FT-IR: The infrared spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-Br stretching vibrations will be observed in the fingerprint region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms. Common fragmentation patterns may include the loss of the hydroxymethyl group or a bromine atom.[4]

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the two bromine atoms, which are susceptible to a variety of transformations, making this compound a valuable scaffold for creating diverse molecular libraries. The pyridine nitrogen also influences the reactivity of the ring, making it electron-deficient and prone to nucleophilic aromatic substitution.[5]

Nucleophilic Aromatic Substitution

The bromine atoms on the pyridine ring can be displaced by a variety of nucleophiles. This reaction is particularly useful for introducing nitrogen-containing functional groups. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction.[5]

This selective monosubstitution is a powerful tool for generating unsymmetrical 2,6-disubstituted pyridines, which are important pharmacophores in many drug candidates.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at the 2- and 6-positions of the pyridine ring.

The ability to selectively perform a single cross-coupling reaction is a key advantage, providing a route to asymmetrically functionalized pyridines. This is crucial in drug development, where precise control over the molecular structure is necessary to optimize pharmacological activity and pharmacokinetic properties.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of a functionalizable hydroxymethyl group and two reactive bromine atoms on a pyridine scaffold allows for the creation of diverse and unsymmetrically substituted compounds. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its full potential in the development of new and effective therapeutics.

References

- 1. This compound | 223463-02-3 [sigmaaldrich.com]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. This compound | CAS 223463-02-3 [matrix-fine-chemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(2,6-Dibromopyridin-4-yl)methanol: A Technical Guide for Advanced Chemical Synthesis

Abstract

(2,6-Dibromopyridin-4-yl)methanol (CAS No. 223463-02-3) is a pivotal, multi-functional building block in modern organic synthesis. Its unique trifunctional architecture—comprising a pyridine core, two reactive bromine atoms, and a primary alcohol—offers a versatile platform for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its strategic use in drug discovery and materials science. The protocols and insights presented herein are designed to equip researchers, chemists, and drug development professionals with the technical knowledge required for its effective utilization.

Core Compound Characteristics

This compound is a solid, stable compound under recommended storage conditions. Its structural features are central to its synthetic utility. The bromine atoms at the 2- and 6-positions are susceptible to a wide array of cross-coupling reactions, while the hydroxymethyl group at the 4-position serves as a handle for oxidation, esterification, or etherification. The pyridine nitrogen introduces polarity and provides a site for potential N-alkylation or coordination chemistry.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 223463-02-3 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | (2,6-dibromo-4-pyridinyl)methanol, 2,6-Dibromo-4-hydroxymethylpyridine | [1] |

| Molecular Formula | C₆H₅Br₂NO | [1][2][3] |

| Molecular Weight | 266.92 g/mol | [1][3] |

| Physical Form | Solid | |

| Typical Purity | ≥97% | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [4] |

| SMILES | OCc1cc(Br)nc(Br)c1 | [1] |

| InChI | 1S/C6H5Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 | |

| InChIKey | YYJODMMTPSDERD-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The most direct and common synthesis of this compound involves the selective reduction of a 2,6-dibromopyridine-4-carboxylate ester. This approach is advantageous as the ester precursor can be readily prepared from commercially available 2,6-dibromoisonicotinic acid. The choice of reducing agent is critical to ensure the chemoselective reduction of the ester in the presence of the sensitive bromo-substituents.

While direct protocols for this specific compound are proprietary, a robust and validated procedure can be adapted from analogous reductions of substituted pyridine carboxylates.[5] Metal hydrides such as sodium borohydride (NaBH₄) are effective for this transformation, offering high yields and operational simplicity.[5]

Experimental Protocol: Reduction of Methyl 2,6-dibromoisonicotinate

This protocol describes a representative lab-scale synthesis.

Materials:

-

Methyl 2,6-dibromoisonicotinate

-

Anhydrous Ethanol (EtOH)

-

Sodium Borohydride (NaBH₄)

-

5N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: Dissolve Methyl 2,6-dibromoisonicotinate (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Reduction: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled solution, maintaining the internal temperature below 10°C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent over-reduction or side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 5N HCl to the cooled mixture until the pH is ~7 and gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used).

-

Washing: Wash the combined organic layers sequentially with water and saturated sodium bicarbonate solution to remove inorganic salts and any unreacted acid. Self-Validation: The bicarbonate wash neutralizes residual acid, preventing potential degradation of the product during concentration.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford this compound with high purity.[6]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Reactivity and Strategic Applications

The synthetic value of this compound lies in its capacity for sequential and site-selective functionalization.

-

C-Br Bonds (Positions 2 & 6): These positions are prime sites for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds. The electronic nature of the pyridine ring influences the reactivity of these positions.[6] The ability to perform sequential couplings by leveraging subtle reactivity differences or using specific catalytic systems allows for the creation of unsymmetrically substituted pyridines.

-

C-OH Bond (Position 4): The primary alcohol is a versatile functional handle. It can be:

-

Oxidized to the corresponding aldehyde or carboxylic acid, providing another point for derivatization.

-

Esterified or etherified to introduce a variety of side chains.

-

Converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions.

-

This trifunctional orthogonality makes the molecule an ideal scaffold in fragment-based drug discovery and in the synthesis of complex ligands for materials science. For instance, it serves as a precursor for kinase inhibitors, antimicrobial agents, and other biologically active molecules.[6][7] Its derivatives have been explored in the development of BET bromodomain inhibitors and endothelin receptor antagonists.[8][9]

Key Reaction Pathways Diagram

Caption: Potential reaction pathways for functionalizing the core scaffold.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound must be handled with appropriate care. It is classified as a hazardous substance.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [10] |

| H315 | Causes skin irritation. | [10] | |

| H319 | Causes serious eye irritation. | [10] | |

| H335 | May cause respiratory irritation. | [10] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [11] |

| P280 | Wear protective gloves/eye protection/face protection. | [11] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [10][11] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[10][12]

-

Avoid formation of dust and aerosols.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly closed container.

-

The recommended storage temperature is 2-8°C for long-term stability.[4]

Spill & Disposal:

-

In case of a spill, prevent dust formation.[11] Absorb with inert material and place in a suitable container for disposal.[10][12]

-

Do not let the product enter drains.[11]

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal and materials chemists. Its well-defined reactive sites allow for controlled, stepwise elaboration into highly functionalized pyridine derivatives that are central to many cutting-edge research programs. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel therapeutics and advanced materials.

References

- 1. This compound | CAS 223463-02-3 [matrix-fine-chemicals.com]

- 2. This compound|CAS 223463-02-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. This compound - CAS:223463-02-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 223463-02-3|this compound|BLD Pharm [bldpharm.com]

- 5. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]

- 6. (3,6-Dibromopyridin-2-yl)methanol (1227601-31-1) for sale [vulcanchem.com]

- 7. nbinno.com [nbinno.com]

- 8. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. aksci.com [aksci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Structure and IUPAC name of (2,6-Dibromopyridin-4-yl)methanol

An In-Depth Technical Guide to (2,6-Dibromopyridin-4-yl)methanol: Structure, Synthesis, and Applications in Modern Chemistry

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic design of molecular scaffolds is paramount. Pyridine-based structures are of perennial interest due to their presence in numerous bioactive compounds and functional materials. This compound emerges as a particularly valuable building block. Its structure combines a primary alcohol—a versatile handle for subsequent chemical transformations—with two symmetrically placed bromine atoms on the pyridine core. These halogens serve as key anchor points for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its structural characteristics, a robust synthetic protocol, methods for analytical validation, and its vast potential in synthetic applications, grounding all claims in established chemical principles and authoritative data.

Structural Elucidation and Physicochemical Properties

The formal nomenclature for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] It is also commonly referred to as (2,6-dibromo-4-pyridinyl)methanol.[2] The molecule consists of a central pyridine ring substituted at the 2- and 6-positions with bromine atoms and at the 4-position with a hydroxymethyl group (-CH₂OH).

The two bromine atoms are strong electron-withdrawing groups, which significantly decreases the electron density of the pyridine ring. This electronic modification lowers the pKa of the pyridine nitrogen, making it less basic than pyridine itself. Furthermore, the C-Br bonds are prime sites for oxidative addition in cross-coupling catalysis, a feature central to the compound's utility. The primary alcohol at the C4 position provides a nucleophilic site for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 223463-02-3 | [1][2] |

| Molecular Formula | C₆H₅Br₂NO | [1] |

| Molecular Weight | 266.92 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Sealed in a dry environment, 2-8°C | [4] |

| SMILES | OCc1cc(Br)nc(Br)c1 | [1][4] |

| InChIKey | YYJODMMTPSDERD-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Validated Protocol

While this compound is commercially available, an in-house synthesis may be required for large-scale use or derivatization studies. A robust and reliable method involves the reduction of a 2,6-dibromopyridine-4-carboxylate ester. This approach is adapted from established procedures for analogous compounds, such as the synthesis of (2,6-dichloropyridin-4-yl)methanol from its corresponding ester.[5] The causality for this choice rests on the high chemoselectivity of sodium borohydride (NaBH₄), which readily reduces esters to alcohols without affecting the C-Br bonds or the aromatic pyridine core under mild conditions.

Synthetic Workflow Diagram

The logical flow from the starting material, 2,6-dibromoisonicotinic acid, to the final purified product is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Esterification of 2,6-Dibromoisonicotinic Acid

-

To a stirred suspension of 2,6-dibromoisonicotinic acid (1.0 equiv) in anhydrous methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 equiv) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,6-dibromoisonicotinate, which can often be used in the next step without further purification.

Step 2: Reduction to this compound

-

Dissolve the methyl 2,6-dibromoisonicotinate (1.0 equiv) from the previous step in anhydrous methanol or ethanol (approx. 0.3 M) in a round-bottom flask.

-

Cool the solution to 0-5°C using an ice bath.

-

Add sodium borohydride (NaBH₄, 2.0-3.0 equiv) portion-wise, ensuring the internal temperature does not exceed 10°C. The choice of 2-3 equivalents ensures the reaction goes to completion and accounts for any reaction of NaBH₄ with the alcohol solvent.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄.

-

Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

-

Extract the resulting aqueous slurry with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Step 3: Purification

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the others.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple and highly informative.

-

A singlet at approximately δ 7.5-7.8 ppm corresponding to the two equivalent aromatic protons at the C3 and C5 positions. The downfield shift is due to the deshielding effect of the electronegative bromine atoms and the pyridine nitrogen.

-

A singlet at approximately δ 4.6-4.8 ppm corresponding to the two protons of the methylene group (-CH₂-).

-

A broad singlet (or triplet, depending on solvent and concentration) at approximately δ 5.0-5.5 ppm for the hydroxyl proton (-OH). This signal will disappear upon a D₂O shake, a key validation step.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the C4 carbon (bearing the -CH₂OH group) around δ 155-160 ppm.

-

A signal for the C2 and C6 carbons (bearing the Br atoms) around δ 140-145 ppm.

-

A signal for the C3 and C5 carbons around δ 120-125 ppm.

-

A signal for the methylene carbon (-CH₂OH) around δ 60-65 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.

-

C-H stretching vibrations for the aromatic and methylene groups will appear around 2850-3100 cm⁻¹.

-

Characteristic C=N and C=C stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

-

A strong C-O stretching band will be present around 1000-1050 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum (e.g., via ESI+) should show a molecular ion peak [M+H]⁺ at m/z 267.8. A hallmark feature will be the characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks), providing definitive confirmation of the dibromo-substitution.

-

Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, allowing for stepwise and selective functionalization.

-

Cross-Coupling Reactions: The C-Br bonds are ideal handles for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups at the 2- and 6-positions, providing a direct route to complex, sterically hindered pyridine derivatives. The symmetry of the molecule allows for either double substitution to create C₂-symmetric molecules or, with careful control of stoichiometry, selective mono-substitution.

-

Alcohol Group Transformations: The primary alcohol can be readily:

-

Oxidized to 2,6-dibromopyridine-4-carbaldehyde using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane. Further oxidation to 2,6-dibromoisonicotinic acid can be achieved with stronger oxidants like potassium permanganate (KMnO₄).

-

Converted to an ether via the Williamson ether synthesis.

-

Esterified with carboxylic acids or acid chlorides under standard conditions.

-

Substituted with other nucleophiles after conversion to a better leaving group (e.g., a tosylate or a halide).

-

This orthogonal reactivity—the ability to perform reactions at the C-Br bonds or the alcohol group independently—makes this compound a powerful tool for building complex molecular architectures.

Applications in Research and Drug Development

While specific applications of this compound itself are often proprietary or part of larger synthetic schemes, the utility of the 2,6-disubstituted pyridine-4-methanol scaffold is well-established. Analogous brominated pyridines serve as key intermediates in the synthesis of a wide range of products.[6]

-

Pharmaceuticals: The 2,6-disubstituted pyridine core is a common scaffold in medicinal chemistry. Derivatives have been investigated as kinase inhibitors, antimicrobial agents, and modulators of other biological targets.[7] The ability to install two different substituents via sequential cross-coupling reactions allows for fine-tuning of steric and electronic properties to optimize ligand-protein interactions.

-

Fine Chemicals and Materials Science: Beyond pharmaceuticals, this building block can be used to synthesize ligands for catalysis, organic light-emitting diodes (OLEDs), and other functional materials where a rigid, well-defined heterocyclic core is advantageous.[6]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed platform for molecular innovation. Its combination of a functionalizable primary alcohol and two reactive bromine handles on a stable pyridine core provides chemists with a reliable and versatile tool. The straightforward synthesis and predictable reactivity profile, underpinned by well-understood chemical principles, make it an indispensable asset for professionals in drug discovery, agrochemicals, and materials science who seek to construct complex and functionally diverse molecules.

References

- 1. This compound | CAS 223463-02-3 [matrix-fine-chemicals.com]

- 2. This compound | 223463-02-3 [sigmaaldrich.com]

- 3. This compound - CAS:223463-02-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 223463-02-3|this compound|BLD Pharm [bldpharm.com]

- 5. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. (3,6-Dibromopyridin-2-yl)methanol (1227601-31-1) for sale [vulcanchem.com]

A Technical Guide to (2,6-Dibromopyridin-4-yl)methanol: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the backbone of a vast array of functional molecules.[1] Among these, the pyridine scaffold is of paramount importance, present in numerous FDA-approved drugs and advanced materials. The strategic placement of functional groups on the pyridine ring allows for precise, multi-directional synthesis, enabling the construction of complex molecular architectures.

(2,6-Dibromopyridin-4-yl)methanol emerges as a particularly valuable building block. Its structure is elegantly poised for sequential and regioselective functionalization. The two bromine atoms at the C2 and C6 positions serve as versatile synthetic handles for a variety of cross-coupling reactions, while the hydroxymethyl group at the C4 position offers a site for oxidation, esterification, or etherification. This trifunctional nature provides a powerful platform for generating molecular diversity from a single, stable precursor.

Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a building block's physical and spectroscopic properties is fundamental to its effective use in synthesis.

| Property | Value |

| CAS Number | 223463-02-3[2] |

| Molecular Formula | C₆H₅Br₂NO[3] |

| Molecular Weight | 266.92 g/mol [3] |

| Physical Form | Solid[2] |

| Storage | Sealed in dry, 2-8°C[2] |

Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons on the pyridine ring and a signal for the methylene (-CH₂-) protons of the alcohol, along with a broad singlet for the hydroxyl (-OH) proton.

-

¹³C NMR: The carbon NMR will display distinct signals for the bromine-substituted carbons (C2, C6), the alcohol-bearing carbon (C4), the unsubstituted aromatic carbons (C3, C5), and the methylene carbon.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

Synthesis Protocol: A Reliable Route

While several synthetic routes exist, a common and reliable method involves the reduction of a corresponding carboxylic acid ester, a process analogous to the synthesis of similar pyridyl methanols.[4]

Reaction: Reduction of Methyl 2,6-dibromopyridine-4-carboxylate

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve methyl 2,6-dibromopyridine-4-carboxylate in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The use of a mild reducing agent is crucial to selectively reduce the ester without affecting the bromine substituents.

-

Reaction Monitoring: Allow the reaction to stir at a low temperature for several hours, followed by stirring at room temperature.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction by adding an acid (e.g., 5N HCl) to neutralize the excess reducing agent.[4]

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the resulting solid residue, typically by flash column chromatography or recrystallization, to yield the final product.

Core Reactivity and Synthetic Utility

The true power of this compound lies in its predictable and versatile reactivity at three distinct positions. The bromine atoms at C2 and C6 are prime sites for metal-catalyzed cross-coupling reactions, while the C4-methanol group provides another axis for modification.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms are excellent leaving groups for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the "stitching" of new molecular fragments onto the pyridine core.

A. Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming C-C bonds. It couples the dibromopyridine with an organoboron reagent (e.g., a boronic acid or ester). The key advantage is the ability to introduce aryl or vinyl groups.[5] Due to the electronic nature of the pyridine ring, the C2 and C6 positions are highly activated for this transformation.[5][6]

B. Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the dibromopyridine and a terminal alkyne.[7][8] This is an exceptionally powerful method for introducing alkynyl moieties, which are themselves versatile functional groups for further chemistry (e.g., click chemistry, reductions). The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[9][10]

Caption: Key cross-coupling pathways for functionalizing the C2 and C6 positions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the ring nitrogen atom makes the pyridine ring electron-deficient, particularly at the C2, C4, and C6 positions.[11][12] This activates the C-Br bonds towards attack by nucleophiles. While cross-coupling is often preferred, SNAr provides an alternative route for installing heteroatom substituents.

-

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.[13] The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which occurs with attack at the C2 or C6 positions.[11]

-

Applications: This pathway is useful for introducing amines, alkoxides, or thiolates. Selective mono-substitution can often be achieved by controlling stoichiometry and reaction conditions, leaving the second bromine available for subsequent cross-coupling.[14]

Modification of the Hydroxymethyl Group

The C4-methanol functionality provides a third point of diversification, orthogonal to the chemistry at C2 and C6.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2,6-dibromopyridine-4-carbaldehyde) using mild oxidizing agents (e.g., MnO₂, PCC). This aldehyde can then participate in a wide range of subsequent reactions, such as Wittig reactions, reductive aminations, or Grignard additions.

-

Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers, allowing for the attachment of other molecular fragments or the modification of the compound's physicochemical properties, such as solubility and lipophilicity.

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound makes it a valuable precursor in several high-value applications.

-

Medicinal Chemistry: Symmetrically and asymmetrically substituted 2,6-di-substituted pyridines are privileged structures in drug design. They can act as rigid scaffolds to orient pharmacophoric elements in three-dimensional space, interacting with biological targets such as kinases, GPCRs, and enzymes. The ability to independently modify the C2, C6, and C4 positions allows for systematic Structure-Activity Relationship (SAR) studies.[15]

-

Materials Science: The rigid pyridine core, when functionalized with conjugated aryl or alkynyl groups, can be used to construct organic materials with interesting photophysical properties, such as ligands for metal-organic frameworks (MOFs), organic light-emitting diodes (OLEDs), and molecular wires.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

-

Hazards: this compound is harmful if swallowed and causes skin and serious eye irritation.[2][16] It may also cause respiratory irritation.[17]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[18] Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17][18]

-

Handling: Avoid formation of dust and aerosols.[18] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place.[18] Keep the container tightly sealed and store at the recommended temperature of 2-8°C.[2]

-

First Aid:

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[18]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its trifunctional nature—offering two distinct and highly reactive bromine atoms for cross-coupling and a versatile hydroxyl group for further modification—provides an efficient and modular platform for the synthesis of complex, high-value molecules. For researchers in drug discovery and materials science, mastering the reactivity of this building block opens a direct route to novel chemical entities with tailored functions and properties.

References

- 1. The Medicinal Chemistry in the Era of Machines and Automation: Recent Advances in Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 223463-02-3 [sigmaaldrich.com]

- 3. This compound | CAS 223463-02-3 [matrix-fine-chemicals.com]

- 4. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 11. quora.com [quora.com]

- 12. m.youtube.com [m.youtube.com]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. angenechemical.com [angenechemical.com]

- 18. acrospharma.co.kr [acrospharma.co.kr]

Key Chemical Reactions and Synthetic Utility of (2,6-Dibromopyridin-4-yl)methanol

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

(2,6-Dibromopyridin-4-yl)methanol (CAS No: 223463-02-3) is a pivotal building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine core with two reactive bromine atoms at the C2 and C6 positions and a primary alcohol at the C4 position, offers a trifunctional handle for orthogonal chemical modifications. This guide provides an in-depth analysis of the core chemical reactions involving this versatile intermediate. We will explore the causality behind experimental choices in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—and transformations of the hydroxymethyl group. Each section includes field-proven insights, detailed experimental protocols, and data summaries to equip researchers with the knowledge to effectively utilize this compound in complex molecular design and synthesis.

Introduction: The Strategic Value of this compound

The utility of this compound lies in the distinct reactivity of its functional groups. The two bromine atoms are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, allowing for the sequential or simultaneous introduction of new carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group provides a site for oxidation to aldehydes or carboxylic acids, esterification, or conversion into a leaving group for nucleophilic substitution, further expanding its synthetic potential. This trifunctional nature makes it an ideal scaffold for building libraries of disubstituted pyridines with diverse functionalities, which are prevalent motifs in active pharmaceutical ingredients (APIs) and functional materials.[2]

Compound Properties:

-

Molecular Formula: C₆H₅Br₂NO[1]

-

Molecular Weight: 266.92 g/mol [1]

-

Appearance: Solid

-

Storage: Sealed in dry, 2-8°C

The synthesis of this key intermediate is typically achieved through the reduction of a corresponding 4-substituted carbonyl group, such as an ester, using a metal hydride reducing agent like sodium borohydride.[3] This straightforward access adds to its appeal as a starting material.

Palladium-Catalyzed Cross-Coupling: Forging New Bonds

The C(sp²)-Br bonds at the 2- and 6-positions are the primary sites for synthetic elaboration. Palladium-catalyzed reactions are the most powerful tools for this purpose, offering mild conditions and broad functional group tolerance.[4]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds between aryl halides and organoboron compounds.[4] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.

Expertise & Causality: The choice of catalyst system is critical. A typical system involves a palladium(0) source [e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂] and a phosphine ligand. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the organoboron species. The solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water, is chosen to solubilize both the organic and inorganic reagents. In the case of a di-bromo substrate, controlling the stoichiometry of the boronic acid (1 equivalent vs. >2 equivalents) can allow for selective mono- or di-arylation.

Representative Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (267 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).

-

Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

-

Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the (2-bromo-6-arylpyridin-4-yl)methanol product.

Data Summary: Suzuki-Miyaura Coupling Conditions for Halo-Pyridines

| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Halo-deazapurines | Aryl-BF₃K | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 80 | 75-92 | [5] |

| 2,6-bis(CF₃)pyridyl boronic ester | Aryl Bromides | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 46-95 | [6] |

| Aryl Halides | Arylboronic Acids | Pd(OAc)₂/Dabco | K₂CO₃ | DMF/H₂O | 100 | High |[7] |

Sonogashira Cross-Coupling

The Sonogashira coupling reaction is an efficient method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[8][9] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI).

Expertise & Causality: The dual-catalyst system is key to the reaction's success. The palladium complex activates the C-Br bond via oxidative addition. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[9] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It neutralizes the HBr generated and helps facilitate the catalytic cycle. The reaction is highly sensitive to oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling), so maintaining an inert atmosphere is critical.

// Connections Prep -> Reagents [lhead=cluster_reagents]; Alkyne -> Stir; Monitor -> Workup [lhead=cluster_workup]; Purify -> Product [label="Isolated Product:\n(2-Bromo-6-alkynylpyridin-4-yl)methanol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } } Caption: Generalized workflow for the Sonogashira cross-coupling reaction.

Representative Experimental Protocol: Mono-Alkynylation via Sonogashira Coupling

-

To a degassed solution of this compound (267 mg, 1.0 mmol, 1.0 equiv.) in a mixture of THF (8 mL) and Et₃N (4 mL) in a Schlenk flask, add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%) and CuI (19 mg, 0.1 mmol, 10 mol%).[10]

-

Degas the reaction mixture with a stream of argon for 5 minutes.

-

Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise at room temperature.

-

Stir the reaction at room temperature for 16-24 hours or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to afford the desired (2-bromo-6-alkynylpyridin-4-yl)methanol.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[11] This reaction is invaluable for installing primary or secondary amine functionalities onto the pyridine ring.

Expertise & Causality: This reaction requires a carefully selected catalyst system, typically comprising a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., BINAP, XPhos, dppp).[11][12][13] These bulky ligands promote the crucial reductive elimination step that forms the C-N bond and prevents catalyst decomposition. A strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, making it a more potent nucleophile for the coupling cycle.[14] The reaction is typically run in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded]; Complex1 [label="L₂Pd(II)(Ar)X", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BaseAssoc [label="Amine/Base\nCoordination", shape=box, style=rounded]; Complex2 [label="L₂Pd(II)(Ar)(NHR'R'')", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded]; Product [label="Ar-NR'R''\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(Substrate)", shape=invhouse, fillcolor="#FFFFFF"]; Amine [label="HNR'R''\n(Amine)", shape=invhouse, fillcolor="#FFFFFF"]; Base [label="Base (e.g., NaOt-Bu)", shape=invhouse, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd; OxAdd -> Complex1; Complex1 -> BaseAssoc; Amine -> BaseAssoc; Base -> BaseAssoc; BaseAssoc -> Complex2; Complex2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerates\nCatalyst"]; } } Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Representative Experimental Protocol: Mono-Amination

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (11 mg, 0.05 mmol, 5 mol%), an appropriate phosphine ligand (e.g., dppp, 41 mg, 0.1 mmol, 10 mol%), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.).[14]

-

Add this compound (267 mg, 1.0 mmol, 1.0 equiv.) and the amine (1.1 mmol, 1.1 equiv.).

-

Add anhydrous, degassed toluene (10 mL).

-

Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, with stirring.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Transformations of the Hydroxymethyl Group

The primary alcohol at the C4 position provides a secondary avenue for derivatization, which can be performed before or after modification of the C-Br bonds.

Oxidation to Aldehyde and Carboxylic Acid

The hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions.

-

To Aldehyde: Mild oxidizing agents like manganese dioxide (MnO₂) are ideal for this transformation, as they selectively oxidize allylic and benzylic-type alcohols without affecting the sensitive pyridine ring or C-Br bonds. The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) or chloroform at room temperature.

-

To Carboxylic Acid: Stronger oxidants are required to convert the primary alcohol to a carboxylic acid. Reagents like potassium permanganate (KMnO₄) under basic conditions or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) can achieve this, though care must be taken to ensure compatibility with other functional groups on the molecule.

Expertise & Causality: The choice of MnO₂ for the aldehyde synthesis is strategic. It is a heterogeneous reagent, and the reaction is driven by surface area and activation level of the MnO₂. It is easily removed by filtration, simplifying the workup procedure. This mildness prevents over-oxidation to the carboxylic acid, which is a common side reaction with many other oxidants.

Representative Experimental Protocol: Oxidation to (2,6-Dibromopyridin-4-yl)carbaldehyde

-

Dissolve this compound (267 mg, 1.0 mmol) in dichloromethane (DCM, 20 mL).

-

Add activated manganese dioxide (MnO₂, ~1.3 g, 15 mmol, 15 equiv.) in one portion.

-

Stir the resulting black suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Upon completion, filter the mixture through a pad of Celite, washing the pad thoroughly with DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by chromatography.

Conclusion

This compound is a remarkably versatile synthetic intermediate whose value is derived from its three distinct functional handles. The bromine atoms at C2 and C6 are readily functionalized through robust and well-understood palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions provide access to a vast chemical space of di-substituted pyridine derivatives. Concurrently, the hydroxymethyl group at C4 can be oxidized or otherwise derivatized, adding another layer of molecular complexity. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and strategically employ this powerful building block in the synthesis of novel compounds for drug discovery and materials science.

References

- 1. This compound | CAS 223463-02-3 [matrix-fine-chemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. research.rug.nl [research.rug.nl]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

A Senior Application Scientist's Guide to Melting Point and Solubility in Drug Development

Introduction: The Cornerstone of a Successful Drug

In the journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic, its fundamental physical characteristics are the gatekeepers of its potential. Among these, melting point and aqueous solubility are paramount. They are not merely abstract physical constants; they are critical determinants of a drug's bioavailability, stability, manufacturability, and, ultimately, its clinical success.[1] A high melting point might suggest a stable crystal lattice, but it can also correlate with poor solubility, creating a significant hurdle for oral absorption.[2][3] Conversely, a drug that is readily soluble might present challenges in creating a stable, solid dosage form.

This guide provides an in-depth exploration of melting point and solubility from the perspective of a seasoned drug development professional. We will move beyond simple definitions to explore the thermodynamic principles, explain the causality behind experimental choices, and detail robust protocols. The aim is to equip researchers, scientists, and formulation experts with the integrated knowledge required to navigate the complexities of solid-state chemistry and biopharmaceutics, ensuring that promising drug candidates are built on a solid—and soluble—foundation.

Part I: The Solid State & Melting Point: More Than Just a Temperature

The melting point (Tₘ) is the temperature at which a crystalline solid transitions into a liquid state at atmospheric pressure.[4] This phase transition is a first-order event characterized by the absorption of a specific amount of energy, the latent heat of fusion, required to break the ordered crystal lattice structure.[5][6] For a pure crystalline compound, this transition is sharp and distinct, making it a crucial indicator of identity and purity.[7]

Theoretical Foundations: Crystalline vs. Amorphous Solids

An active pharmaceutical ingredient (API) can exist in two primary solid-state forms: crystalline and amorphous.

-

Crystalline Solids: Molecules are arranged in a highly ordered, three-dimensional repeating pattern known as a crystal lattice. This long-range order results in a thermodynamically stable structure with a distinct and sharp melting point. The energy required to overcome these lattice forces is significant, often correlating with lower solubility.[8]

-

Amorphous Solids: Molecules lack long-range order and exist in a disordered, random arrangement, much like a supercooled liquid.[4] Without a crystal lattice to break, amorphous materials do not have a true melting point. Instead, they exhibit a glass transition temperature (Tg) , a temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. Amorphous forms are thermodynamically metastable but are often more soluble than their crystalline counterparts due to the lower energy required to separate the molecules.[9][10]

This distinction is critical. The choice between developing a crystalline or amorphous form of a drug has profound implications for its solubility, stability, and manufacturing process.[11]

The Impact of Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form.[9] These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangement.[11] This structural difference leads to variations in physical properties, including:

-

Melting Point: The stable polymorph generally has the highest melting point and the strongest crystal lattice.[9] Metastable polymorphs have lower melting points.

-

Solubility: Because they require less energy to break their crystal lattice, metastable polymorphs are typically more soluble than the stable form.[12][13]

-

Stability: Metastable forms can convert to the more stable form over time, especially in the presence of heat or solvent. This can dramatically alter the drug's performance.[12] A famous example is the antiretroviral drug Ritonavir, where the sudden appearance of a less soluble, more stable polymorph led to a significant decrease in bioavailability and a product recall.[12]

Due to these potential impacts, regulatory bodies like the ICH require thorough polymorph screening as part of drug development.[14][15][16][17][18]

Experimental Determination of Melting Point

Selecting the right analytical method is key to obtaining reliable data. The choice depends on the stage of development, the amount of sample available, and the information required.

| Method | Principle | Advantages | Limitations | Typical Use Case |

| Capillary Method | Visual observation of a small sample heated in a capillary tube.[19] | Simple, low cost, requires minimal sample. | Operator-dependent, less precise, provides no enthalpic data. | Rapid purity check, identity confirmation in early discovery. |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[20][21][22] | Highly precise and quantitative, determines melting point and enthalpy of fusion (ΔHfus), detects polymorphism and glass transitions.[20][23][24] | Requires more sample, more expensive equipment. | Gold standard for solid-state characterization, polymorph screening, purity analysis.[20] |

| Hot-Stage Microscopy | Visual observation of melting under a microscope with a heated stage.[25] | Allows direct visualization of physical changes (e.g., color change, degradation, crystal habit changes). | Primarily qualitative, lower throughput. | Investigating complex melt behavior, degradation, or solvate transitions. |

Expertise & Experience: DSC is the authoritative method because it provides not just the melting temperature (Tₘ, onset or peak), but also the enthalpy of fusion (ΔHfus). A sharp, high-enthalpy peak is indicative of a highly crystalline, pure material. Broad peaks or multiple transitions can signal impurities or the presence of different polymorphs.[20]

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium). This is a non-negotiable step for data integrity.

-

Sample Preparation: Accurately weigh 2-5 mg of the dry API into an aluminum DSC pan. Crimp the pan with a lid. Using a consistent sample mass ensures reproducibility.

-

Reference Pan: Prepare an empty, sealed aluminum pan as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen purge. The heating rate is a critical parameter; faster rates can shift the apparent melting point to higher temperatures.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Part II: Aqueous Solubility: The Gateway to Absorption

For an orally administered drug to be effective, it must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the bloodstream.[1][26] Aqueous solubility is defined as the maximum concentration of a substance that can dissolve in an aqueous solution at a given temperature and pH.[26] It is a critical factor in drug discovery and development, as poor solubility is a major cause of low and variable bioavailability.[10][27]

Theoretical Foundations: Intrinsic vs. pH-Dependent Solubility

The dissolution of a drug is a thermodynamic process governed by the balance between the energy required to break the drug's crystal lattice and the energy released upon hydration of the drug molecules by water.[28]

-

Intrinsic Solubility (S₀): This is the fundamental solubility of the unionized form of the drug in a saturated solution. It is an inherent property of the molecule, independent of pH.

-

pH-Dependent Solubility: The vast majority of drugs are weak acids or bases.[28] Their overall solubility is highly dependent on the pH of the medium because the ionized form of the drug is almost always more water-soluble than the unionized form. This relationship is described by the Henderson-Hasselbalch equation .[29][30][31]

For a weak acid (HA): S = S₀ * (1 + 10^(pH - pKa))

For a weak base (B): S = S₀ * (1 + 10^(pKa - pH))

Where S is the total solubility at a given pH, and pKa is the acid dissociation constant. Understanding a drug's pKa and its pH-solubility profile is therefore essential for predicting its behavior in the varying pH environments of the GI tract (pH 1-3 in the stomach, 6-7.5 in the intestine).[32]

The Biopharmaceutical Classification System (BCS)